REACTION_CXSMILES
|
BrBr.[C:3]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)(=[O:5])[CH3:4].C[OH:13].Br>O>[OH:13][CH2:4][C:3]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
474.6
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
631.3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained at a temperature between 5°-10° C
|
Type
|
ADDITION
|
Details
|
was added over a 2 hour period
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
was stirred
|
Type
|
TEMPERATURE
|
Details
|
externally cooled for a period of about 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the precipitation in the form of crystals of α-bromo acetophenone from the mixture
|
Type
|
CUSTOM
|
Details
|
The crystals were decanted by means of a vacuum siphon
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
decanted to dryness
|
Type
|
ADDITION
|
Details
|
There was then added about 940 parts water, 1600 parts of methanol, 333 parts of sodium bicarbonate
|
Type
|
CUSTOM
|
Details
|
a sodium formate solution prepared from 161 parts of 90% formic acid and sufficient sodium hydroxide
|
Type
|
STIRRING
|
Details
|
with vigorous stirring for 7 hours after which time it
|
Duration
|
7 h
|
Type
|
TEMPERATURE
|
Details
|
was cooled to ambient temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Based on method of preparation and gas chromatographic analysis of the mixture there
|
Name
|
|
Type
|
product
|
Smiles
|
OCC(=O)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |